Cyclizine lactate

描述

环己嗪乳酸盐主要用作抗组胺药和止吐药。 它常用于治疗和预防与晕动症和眩晕相关的恶心、呕吐和头晕 。 环己嗪乳酸盐是一种哌嗪衍生物,以其抗胆碱和抗组胺特性而闻名 .

准备方法

环己嗪乳酸盐可以通过多种方法合成。 一种常见的合成路线涉及二苯甲基哌嗪的埃施魏勒-克拉克甲基化 。 另一种方法涉及二苯甲基溴与 1-甲基哌嗪在乙腈中反应形成药物的氢溴酸盐 。 工业生产方法通常在受控条件下使用这些合成路线,以确保高纯度和产量。

化学反应分析

环己嗪乳酸盐经历各种化学反应,包括:

氧化: 环己嗪乳酸盐在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 还原反应可以将环己嗪乳酸盐转化为其还原形式。

取代: 涉及环己嗪乳酸盐的取代反应可能发生,尤其是在存在合适的试剂和条件的情况下。

这些反应中常用的试剂包括氧化剂、还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于使用的特定反应条件和试剂。

科学研究应用

Pharmacological Mechanism

Cyclizine lactate exhibits antihistaminic activity, particularly through its action on the central nervous system. Its mechanism of action is not entirely understood but is believed to involve:

- Antihistamine Effects : Cyclizine blocks H1 receptors, which play a crucial role in the vomiting reflex.

- Antimuscarinic Effects : It may also exert anticholinergic effects at the chemoreceptor trigger zone in the brain, further contributing to its antiemetic properties .

- Antispasmodic Effects : There is evidence suggesting it can reduce spasms in intestinal smooth muscle, which may help alleviate nausea associated with gastrointestinal disturbances .

Therapeutic Indications

This compound is indicated for several medical conditions:

- Postoperative Nausea and Vomiting : It is commonly administered to prevent nausea and vomiting following surgery, especially when patients are at risk due to narcotic analgesics or general anesthesia .

- Motion Sickness : Cyclizine is effective in treating motion sickness when oral administration is not feasible .

- Vestibular Disorders : It has applications in managing vertigo associated with Meniere's disease and other vestibular disturbances .

- Radiotherapy-Induced Nausea : Cyclizine is particularly beneficial for patients undergoing radiotherapy, as it does not elevate prolactin levels, making it suitable for breast cancer patients .

Dosage and Administration

The recommended dosage of this compound for adults is 50 mg administered either intramuscularly (IM) or intravenously (IV), with the possibility of repeating the dose up to three times a day. For IV administration, it should be injected slowly and undiluted to minimize complications .

Case Study 1: Fibrous Myopathy Induced by Intramuscular Injections

A notable case involved a 63-year-old woman who developed fibrous myopathy after chronic intramuscular injections of cyclizine for nausea related to pan-enteric dysmotility syndrome. Over three years, she received approximately 3285 injections, leading to significant muscle damage characterized by stiffness and weakness. This case highlights potential complications associated with long-term intramuscular use of this compound, emphasizing the need for careful monitoring and alternative treatment strategies when appropriate .

Case Study 2: Efficacy in Postoperative Settings

In a clinical study focusing on postoperative care, this compound was administered to patients undergoing cataract surgery. The results indicated a significant reduction in postoperative nausea and vomiting compared to control groups receiving standard antiemetic therapies. This underscores cyclizine's role as an effective antiemetic agent in surgical settings .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

- Absorption : Cyclizine is rapidly absorbed after intravenous administration.

- Half-Life : The elimination half-life is approximately 13.5 hours, allowing for effective dosing schedules without frequent administration .

- Bioavailability : Studies indicate that cyclizine has an absolute bioavailability of around 47% when taken orally, which is affected by first-pass metabolism .

作用机制

环己嗪乳酸盐的作用机制涉及其中枢抗胆碱特性。 它抑制迷路兴奋性和前庭刺激,这有助于预防和治疗恶心和呕吐 。 环己嗪乳酸盐也影响延髓化学感受器触发区,有助于其止吐作用 。 该化合物具有抗胆碱、抗组胺、中枢神经系统抑制和局部麻醉作用 .

生物活性

Cyclizine lactate, a piperazine derivative, is primarily recognized for its antiemetic properties. This compound acts as a histamine H1 receptor antagonist, displaying various biological activities that have been studied in clinical and pharmacological contexts. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical applications.

Pharmacokinetics

This compound is rapidly absorbed following administration, with peak plasma concentrations typically reached within 2 to 3 hours. The pharmacokinetic parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| Bioavailability (F) | 47% |

| Peak Plasma Concentration | ~70 ng/ml (after 50 mg oral dose) |

| Elimination Half-life | ~20 hours |

| Volume of Distribution (Vd) | 17.78 L/kg (IV), 25.52 L/kg (oral) |

| Metabolite | Norcyclizine |

Cyclizine is subject to first-pass metabolism, primarily yielding norcyclizine as a metabolite with significantly reduced antihistaminic activity compared to the parent compound .

The primary mechanism by which cyclizine exerts its effects involves the inhibition of the emetic center in the midbrain and increasing lower esophageal sphincter tone. This results in effective management of nausea and vomiting, particularly in postoperative settings and in patients undergoing chemotherapy .

Key Mechanisms:

- Histamine H1 Receptor Antagonism: Cyclizine blocks H1 receptors, reducing nausea signals from the vestibular system.

- Anticholinergic Activity: It exhibits anticholinergic properties that contribute to its antiemetic effects.

Clinical Applications

This compound has been utilized in various clinical scenarios, especially in anesthesia and palliative care settings. Its effectiveness in controlling postoperative nausea and vomiting has been well-documented.

Case Studies:

- Postoperative Nausea Control: A study highlighted the effectiveness of this compound in managing nausea post-cataract surgery, demonstrating significant improvements compared to placebo .

- Palliative Care: In palliative settings, cyclizine is frequently used for patients experiencing nausea due to cancer treatments. Its pharmacokinetic profile allows for flexible dosing schedules that accommodate patient needs .

Adverse Effects

While generally well-tolerated, cyclizine can cause side effects including:

- Blurred vision

- Tachycardia

- Oculogyric crisis

- Agranulocytosis (rare)

The incidence of adverse effects remains under-researched, necessitating further clinical trials to establish comprehensive safety profiles .

属性

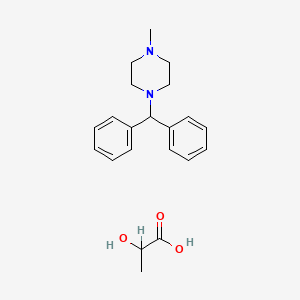

IUPAC Name |

1-benzhydryl-4-methylpiperazine;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.C3H6O3/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-2(4)3(5)6/h2-11,18H,12-15H2,1H3;2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOROEVAWQLGPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974465 | |

| Record name | 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-19-8 | |

| Record name | Cyclizine lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5897-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclizine lactate [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLIZINE LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861R00J986 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。